molecular formula C13H14ClN3O2 B13249504 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13249504
M. Wt: 279.72 g/mol
InChI Key: DVZWJUQTYCUYCS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. Flow microreactor systems are often employed for the large-scale production of triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Halogen-substituted triazole derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a triazole ring, which imparts distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its diverse biological activities make it a compound of significant interest.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)6-11-15-12(13(18)19)16-17(11)10-5-3-4-9(14)7-10/h3-5,7-8H,6H2,1-2H3,(H,18,19)

InChI Key

DVZWJUQTYCUYCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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